Scientific Field: Medical Science, specifically Allergy and Immunology.
Summary of the Application: 2-(Phenylthio)acetamide (PA) has been identified as a potential therapeutic compound for the management of allergic rhinitis (AR).
Methods of Application or Experimental Procedures: The compound was selected through a molecular docking simulation between 636,565 compounds and the caspase-1 protein.
Results or Outcomes: PA was found to regulate caspase-1 activation through interaction with the caspase-1 active site. In the AR animal model, PA significantly reduced the rub scoring increased by OVA. The up-regulated IgE, histamine, interleukin (IL)-1β, and thymic stromal lymphopoietin (TSLP) levels in the serum of OVA-sensitized mice were significantly decreased by the treatment with PA.
Researchers often use a variety of chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .
2-(Phenylthio)acetamide is an organic compound with the molecular formula C₈H₉NOS. It features a phenylthio group attached to an acetamide moiety, making it a member of the thioamide family. The compound is characterized by its distinct structure, which includes a sulfur atom bonded to a phenyl group and an acetamide functional group. This configuration imparts unique chemical properties, making it a subject of interest in various fields of chemistry and biology.
Research has indicated that 2-(Phenylthio)acetamide exhibits notable biological activities. It has been studied for its potential as an antiproliferative agent, particularly in cancer research. Compounds with similar structures have shown efficacy against various cancer cell lines, suggesting that 2-(Phenylthio)acetamide may also possess such properties . Additionally, its derivatives have been investigated for antimicrobial and anti-inflammatory activities, highlighting its versatility in pharmaceutical applications.
Several methods have been developed for synthesizing 2-(Phenylthio)acetamide:
The unique properties of 2-(Phenylthio)acetamide make it suitable for various applications:
Interaction studies involving 2-(Phenylthio)acetamide have focused on its binding affinity and reactivity with biological targets. Research has shown that compounds with similar structures can interact with cellular pathways involved in inflammation and cancer progression. Investigations into its mechanism of action are ongoing, aiming to elucidate how it affects cellular functions at the molecular level.
Several compounds exhibit structural similarities to 2-(Phenylthio)acetamide, including:
Compound Name | Structure Type | Key Biological Activity |
---|---|---|
2-(Phenylthio)acetamide | Thioamide | Antiproliferative, antimicrobial |
N-(2-Phenylethyl)acetamide | Amide | Antimicrobial |
Thiazole Derivatives | Heterocyclic | Anti-inflammatory, anticancer |
The uniqueness of 2-(Phenylthio)acetamide lies in its specific combination of sulfur chemistry and acetamide functionality, which may lead to distinctive biological interactions not observed in its analogs.
Traditional synthetic approaches to 2-(Phenylthio)acetamide derivatives primarily rely on thioacetylation reactions and nucleophilic substitution mechanisms [1]. The most fundamental route involves the reaction of thiophenol with chloroacetamide under basic conditions, where the thiol group acts as a nucleophile displacing the halogen atom [2]. This approach typically utilizes sodium hydroxide or potassium carbonate as the base, facilitating the nucleophilic substitution of the chlorine atom by the thiophenol group .
A well-established synthetic pathway involves the preparation of 2-chloro-N-(4-sulfamoylphenyl)acetamide followed by treatment with thiophenol under basic conditions . The reaction proceeds through a classical nucleophilic substitution mechanism where the sulfur atom of thiophenol attacks the electrophilic carbon adjacent to the chlorine atom . Reaction conditions typically involve temperatures ranging from room temperature to 80°C in polar aprotic solvents such as dimethylformamide or acetonitrile [2].
The synthesis of diphenylmethylthioacetamide demonstrates another traditional approach, where an isothiouronium salt reacts with haloacetamide in protic solvents [2]. This method achieves yields of up to 95% when chloroacetamide is reacted with the isothiouronium salt in water at 60-70°C using sodium hydroxide as base [2]. The reaction proceeds through three chemical steps starting from diphenylmethanol and does not involve toxic or corrosive reagents [2].
Reaction Parameter | Optimal Conditions | Yield Range |
---|---|---|
Temperature | 60-80°C | 85-95% |
Solvent | Water/Dimethylformamide | - |
Base | Sodium hydroxide/Potassium carbonate | - |
Reaction Time | 4-6 hours | - |
Another significant traditional route involves the direct acylation of aniline derivatives with phenylthioacetic acid or its activated derivatives [1] [4]. The process typically requires the formation of an acid chloride intermediate using reagents such as thionyl chloride or phosphorus trichloride [1]. The resulting acid chloride then undergoes condensation with the appropriate amine to form the desired acetamide derivative [1].
The synthesis of 2-methoxy-N-(2-nitro-5-phenylthio)phenylacetamide exemplifies a traditional one-pot method where 2-nitro-5-phenylthioaniline reacts with methoxyacetic acid in the presence of thionyl chloride [1]. This reaction achieves yields of 94.8% with high purity when conducted in toluene at reflux temperature for 6.5 hours [1]. The process involves the in-situ formation of methoxyacetyl chloride followed by immediate condensation with the aniline derivative [1].
Microwave-assisted synthesis has emerged as a powerful methodology for preparing 2-(Phenylthio)acetamide derivatives, offering significant advantages in terms of reaction time reduction and improved yields [5] [6] [7]. These methods typically reduce reaction times from hours to minutes while maintaining or improving product yields compared to conventional heating methods [5].
The microwave-assisted synthesis of N-phenyl acetamide derivatives demonstrates the effectiveness of this approach, where reaction times are reduced from several hours to 5-7 minutes under microwave irradiation [5]. The process utilizes domestic microwave ovens operating at powers ranging from 300 to 450 watts, achieving yields of 76-86% for various substituted derivatives [5]. The reaction involves the condensation of substituted phenyl iodoacetamide derivatives with heterocyclic compounds under microwave irradiation [5].
Microwave Power (Watts) | Reaction Time (Minutes) | Yield (%) | Substrate |
---|---|---|---|
450 | 5 | 81 | Unsubstituted |
300 | 7 | 76 | 2-Ethyl derivative |
300 | 5 | 86 | 2-Methoxy derivative |
Solvent-free synthesis approaches have gained prominence due to their environmental benefits and operational simplicity [8] [9]. These methods eliminate the need for organic solvents, reducing waste generation and simplifying purification procedures [8]. The metal-free and solvent-free synthesis of thioamides using Brønsted super acids such as triflic acid demonstrates excellent substrate scope with various electron-rich arenes [8].
Three-component reactions under microwave irradiation represent another significant advancement in this field [10] [11]. The synthesis of N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl]thioacetamide derivatives through the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one, aryl aldehydes, and thioacetamide catalyzed by p-toluenesulfonic acid under reflux conditions provides excellent yields [11]. This approach offers advantages including inexpensive starting materials, simple reaction conditions, and straightforward work-up procedures [11].
The microwave-assisted synthesis of acetamide derivatives using a combination of 3,4-dichloroaniline, triethylamine, and chloroacetyl chloride demonstrates the versatility of these methods [6]. The process is characterized as eco-friendly and cost-effective, providing products with high spectral similarity to marketed pharmaceutical compounds [6].
Advanced microwave methodologies employ phase-transfer catalysis under dry media conditions [9]. The synthesis of aromatic ethers under microwave irradiation uses tetrabutylammonium bromide as a phase-transfer catalyst with potassium carbonate and potassium hydroxide mixtures [9]. This approach eliminates the need for dipolar aprotic solvents and traditional heating methods [9].
Palladium-catalyzed intramolecular cyclization represents a sophisticated approach for constructing complex 2-(Phenylthio)acetamide derivatives through metal-mediated bond formation [12] [13] [14]. These strategies enable the formation of conformationally restricted cyclic structures with enhanced biological activity and selectivity profiles [12].
The palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides demonstrates the versatility of these approaches [12]. This transformation proceeds through a typical aza-Wacker reaction mechanism, forging new carbon-nitrogen bonds with oxygen as the terminal oxidant [12]. The desired fused heterocycles are obtained in moderate yields under mild conditions with tolerance for various functional aryl groups [12].
Palladium-catalyzed carbenoid-based nitrogen-hydrogen bond insertion followed by intramolecular cyclization provides access to diverse heterocyclic frameworks [13]. The process utilizes palladium dichloride as the single palladium source and achieves electronic effect-controlled 5-exo-trig or 6-endo-trig mode Heck cyclization in one-pot reactions [13]. For ortho-iodoanilines, the corresponding indoles and quinolines are obtained respectively through this methodology [13].
Substrate Type | Cyclization Mode | Product Class | Yield Range |
---|---|---|---|
ortho-Iodoanilines | 5-exo-trig | Indoles | 60-75% |
ortho-Iodoanilines | 6-endo-trig | Quinolines | 55-70% |
ortho-Triflateanilines | Base-promoted | Lactones | 65-80% |
The palladium-catalyzed ortho-C(sp²)–H activation/cyclization of aryl amines assisted by vinylacetic acid represents a significant advancement in this field [14]. This methodology provides access to γ-lactone fused tetrahydroquinolines under mild reaction conditions with broad substrate scope and good functional group tolerance [14]. Mechanistic experiments indicate the crucial role of vinylacetic acid in overcoming the strained four-membered ring C–H activation barrier through coordination and hydrogen bond interactions [14].
Intramolecular cyclization of 2-iodobenzamides containing 2-oxoethyl functional groups on the nitrogen atom demonstrates the utility of palladium catalysis for synthesizing 3-acyl isoindolin-1-ones [15]. This approach provides an efficient method for constructing these heterocyclic frameworks under mild conditions in moderate yields [15]. The process involves palladium-mediated carbon-carbon bond formation followed by cyclization to form the desired bicyclic structures [15].
The cyclization of propargylic compounds catalyzed by palladium represents another important strategy for ring formation [16]. These reactions proceed satisfactorily under mild conditions with high regio- and stereoselectivity observed across various substrate classes [16]. The methodology enables the synthesis of indenes, naphthalenes, polycycles, and spirocyclic compounds through carefully controlled reaction pathways [16].
Mechanistic investigations reveal that palladium-catalyzed cyclization reactions typically proceed through coordination of the metal center to unsaturated bonds, followed by nucleophilic attack and reductive elimination [17] [18]. The role of ligands and reaction conditions significantly influences the selectivity and efficiency of these transformations [17].
The Z/E isomerization dynamics of 2-(Phenylthio)acetamide derivatives involve complex mechanistic pathways that significantly influence the stereochemical outcome of synthetic transformations [19] [20] [21]. Understanding these mechanisms is crucial for controlling the geometric configuration of the final products and optimizing reaction conditions [20].
Acid-catalyzed Z/E isomerization of acetamide derivatives proceeds through two primary mechanistic pathways [20]. The first involves rotation about the carbon-nitrogen double bond of the protonated imine (iminium ion rotation), while the second mechanism proceeds through nucleophilic attack on the protonated imine to form a tetrahedral intermediate that undergoes stereomutation and nucleophile loss [20]. Theoretical calculations support the notion that increased conjugation in the protonated imine increases the rate of iminium ion rotation [20].
Mechanism Type | Rate-Determining Step | Activation Energy | Selectivity |
---|---|---|---|
Iminium ion rotation | C=N bond rotation | Moderate | E-selective |
Nucleophilic catalysis | Tetrahedral intermediate formation | High | Z-selective |
Metal-mediated | Nucleopalladation | Variable | Substrate-dependent |
Palladium-catalyzed E/Z isomerization of unactivated alkenes containing aminoquinoline-based amide directing groups proceeds through a monometallic nucleopalladation mechanism [21]. Kinetic analysis, spectroscopic studies, and density functional theory calculations collectively support this mechanistic pathway [21]. The directing group allows for stabilization and monitoring of previously undetectable intermediates, providing crucial insights into the isomerization process [21].
The nucleopalladation/β-elimination pathway represents the predominant mechanism for palladium-mediated isomerization [21]. Computational studies indicate that anti-nucleopalladation followed by β-elimination provides the most energetically favorable pathway for geometric isomerization [21]. This mechanism involves the coordination of palladium to the alkene, followed by nucleophilic attack and subsequent elimination to regenerate the alkene with inverted geometry [21].
Thermal Z/E isomerization processes exhibit distinct kinetic profiles depending on the substitution pattern and electronic environment [22] [23]. The rate constants for thermal isomerization typically range from 10⁻⁵ to 10⁻⁴ s⁻¹ at room temperature, with significant acceleration observed in the presence of coordinating solvents or complexing agents [23]. Supramolecular interactions can accelerate the thermal Z/E isomerization process by approximately four-fold compared to free compounds [23].
Binding-induced acceleration of isomerization represents an emerging concept in controlling geometric selectivity [22] [23]. The formation of hydrogen-bonded complexes can significantly alter the energy barriers for isomerization, leading to enhanced reaction rates and modified thermodynamic equilibria [23]. This approach enables the fractional separation of geometric isomers through differential complexation and isomerization rates [23].
The role of electronic effects in determining isomerization barriers has been extensively studied through computational methods [20] [21]. Electron-withdrawing groups typically increase the activation energy for rotation about the carbon-nitrogen double bond, while electron-donating substituents facilitate the isomerization process [20]. These electronic effects must be considered when designing synthetic strategies that require specific geometric configurations [20].
2-(Phenylthio)acetamide serves as a crucial building block in the construction of diverse heterocyclic compounds, demonstrating exceptional versatility in organic synthesis applications [1] [2]. The compound's unique structural features, including the phenylthio group and the acetamide functionality, provide multiple reactive sites that enable various cyclization reactions and ring-forming processes [3] [4].
The versatility of 2-(Phenylthio)acetamide as a synthetic intermediate stems from its ability to undergo nucleophilic substitution reactions at the phenylthio position, while simultaneously participating in amidation and cyclization reactions through the acetamide moiety [5] [6]. This dual reactivity pattern makes it particularly valuable for constructing complex heterocyclic frameworks that are prevalent in pharmaceutical and materials science applications [7] [8].
Research has demonstrated that 2-(Phenylthio)acetamide can be effectively employed in the synthesis of various nitrogen-containing heterocycles, including pyrazoles, thiazoles, and thiadiazoles [8] [9]. The compound's ability to serve as both a nucleophile and an electrophile in different reaction contexts enhances its utility in multi-step synthetic sequences [2].
The synthetic flexibility of 2-(Phenylthio)acetamide is further enhanced by its compatibility with various reaction conditions and catalytic systems. Metal-catalyzed coupling reactions, particularly those involving palladium catalysts, have proven highly effective for incorporating the phenylthio functionality into complex molecular architectures [10] [11]. Additionally, electrochemical synthesis methods have emerged as environmentally friendly alternatives for preparing derivatives of this compound [12].
The synthesis of benzo[b]thiophene derivatives represents one of the most significant applications of 2-(Phenylthio)acetamide in heterocyclic chemistry [10] [13] [14]. Palladium-catalyzed Sonogashira coupling reactions have proven particularly effective for constructing these important heterocyclic systems, with yields ranging from 52% to 94% depending on the specific reaction conditions and substrate substitution patterns [11].
Mechanistic investigations have revealed that the formation of benzo[b]thiophene derivatives from 2-(Phenylthio)acetamide proceeds through a two-step process involving initial Sonogashira coupling followed by intramolecular cyclization [10]. The reaction pathway typically involves oxidative addition of the palladium catalyst to the aryl halide, followed by alkyne insertion and subsequent cyclization to form the desired benzo[b]thiophene core [11].
The utility of 2-(Phenylthio)acetamide in thiadiazole derivative synthesis has been extensively documented, with particular emphasis on the formation of 1,3,4-thiadiazole rings [15] [9] [16]. The cyclization process typically involves the reaction of thiosemicarbazide derivatives with 2-(Phenylthio)acetamide under basic conditions, leading to the formation of the characteristic five-membered thiadiazole ring [17].
Structure-activity relationship studies have revealed that the electronic properties of substituents on the phenyl ring significantly influence the efficiency of thiadiazole formation [9]. Electron-withdrawing groups generally enhance the cyclization process, while electron-donating substituents may require modified reaction conditions to achieve optimal yields [16].
Recent advances in synthetic methodology have led to the development of one-pot procedures for the preparation of both benzo[b]thiophene and thiadiazole derivatives from 2-(Phenylthio)acetamide [14]. These streamlined approaches offer significant advantages in terms of atom economy and synthetic efficiency, making them attractive for large-scale pharmaceutical applications [18].
The development of antiproliferative agents based on 2-(Phenylthio)acetamide derivatives has emerged as a rapidly growing area of medicinal chemistry research [19] [20]. Comprehensive structure-activity relationship studies have identified key structural features that contribute to enhanced cytotoxic activity against various cancer cell lines [15] [21] [22].
A series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives containing phenyl urea warheads have demonstrated potent antiproliferative activity with IC50 values ranging from 4.5 to 12.6 μM against HT-29, A431, and PC3 cell lines [19]. The most active compound in this series, containing a 4-chloro substituent, exhibited the highest degree of cytotoxic effects against the A431 cell line, with further mechanistic studies confirming apoptosis induction through upregulation of Bax and downregulation of Bcl-2 proteins [20].
The mechanism of action for these antiproliferative agents involves multiple cellular pathways, including VEGFR-2 inhibition and caspase activation [19]. Western blot analysis has confirmed that the lead compound inhibits the phosphorylation of vascular endothelial growth factor and its receptor (VEGFR-2) in A431 cancer cells, while maintaining normal levels of actin protein [20].
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have shown remarkable selectivity profiles, with compounds bearing ortho-chlorine, meta-methoxy, and meta-fluorine substituents exhibiting the best cytotoxic activity against SKNMC (IC50 = 4.5 ± 0.035 μM), HT-29 (IC50 = 3.1 ± 0.030 μM), and PC3 (IC50 = 12.6 ± 0.302 μM) cell lines, respectively [15].
Phenylacetamide derivatives have demonstrated exceptional potency, with the most active compounds showing IC50 values of 0.6-0.7 μM against MCF-7, MDA-MB-468, and PC-12 cells [22]. Structure-activity relationship analysis revealed that the para-nitro group significantly enhances antiproliferative activity, while fluorine substitution at the meta position provides optimal activity against specific cell lines [22].
The design of these antiproliferative agents has been guided by computational modeling studies that predict favorable interactions with target proteins [23]. Molecular docking simulations have identified key binding modes and provided rational explanations for the observed structure-activity relationships [22].
The application of 2-(Phenylthio)acetamide derivatives in the development of nonlinear optical materials represents a cutting-edge area of materials science research [24] [25] [26]. Molecular engineering approaches have focused on creating donor-acceptor architectures that exhibit enhanced second-order nonlinear optical coefficients and improved optical response characteristics [27] [28].
The design of effective nonlinear optical materials requires careful consideration of molecular symmetry and electronic structure [24]. 2-(Phenylthio)acetamide derivatives provide an excellent platform for such design efforts due to their inherent asymmetric structure and the ability to introduce various electron-donating and electron-withdrawing substituents [25].
Triphenyl acetamide analogs derived from 2-(Phenylthio)acetamide have been synthesized via palladium-catalyzed Suzuki cross-coupling reactions, with yields ranging from moderate to good [24]. Density functional theory calculations have been employed to investigate the nonlinear optical properties of these derivatives, revealing significant potential for optoelectronic device applications [24].
The incorporation of phenothiazine units into polymer backbones containing 2-(Phenylthio)acetamide-derived segments has led to the development of semiconducting polymers with tunable optical properties [29] [30]. These materials exhibit donor-acceptor characteristics with highly separated electron clouds between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), resulting in narrow bandgaps and red-shifted absorption wavelengths [31].
Precise planar-twisted molecular engineering has been employed to construct semiconducting polymers with balanced absorption and quantum yield properties [30]. The strategic placement of alkyl chains and the control of molecular planarity have proven crucial for optimizing the photophysical properties of these materials [31].
Two-photon absorption studies have revealed that acetamide-chalcone derivatives containing phenylthio groups exhibit significant nonlinear optical properties [27]. The role of dimethylamine groups and other electron-donating substituents has been systematically investigated, leading to the identification of optimal molecular architectures for enhanced two-photon absorption cross-sections [27].
The development of thermally activated delayed fluorescence (TADF) materials incorporating 2-(Phenylthio)acetamide structural motifs has shown promise for organic light-emitting diode applications [32]. These materials exhibit aggregation-induced emission features and can achieve external quantum efficiencies of up to 11.4% in nondoped devices [32].
Multifunctional photoresponsive organic molecules containing phenylthio groups have been developed for electric field sensing and modulation applications [33]. These systems combine electric field-reporting modules with photoconductor units, enabling dual functionality in optoelectronic devices [33].